BenchChemオンラインストアへようこそ!

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide

Lipophilicity Drug-likeness Permeability

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide (CAS 1351607-42-5) is a secondary benzenesulfonamide featuring a 4-hydroxytetrahydropyran (oxane) moiety linked via a methylene spacer. Its structure places it within the broader class of oxane-bearing sulfonamide building blocks used in fragment-based drug discovery and organic synthesis.

Molecular Formula C12H17NO4S
Molecular Weight 271.33
CAS No. 1351607-42-5
Cat. No. B2725691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
CAS1351607-42-5
Molecular FormulaC12H17NO4S
Molecular Weight271.33
Structural Identifiers
SMILESC1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O
InChIInChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
InChIKeyANTDFNWEYUXKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide (CAS 1351607-42-5): Core Physicochemical Profile and Procurement Baseline


N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide (CAS 1351607-42-5) is a secondary benzenesulfonamide featuring a 4-hydroxytetrahydropyran (oxane) moiety linked via a methylene spacer. Its structure places it within the broader class of oxane-bearing sulfonamide building blocks used in fragment-based drug discovery and organic synthesis. In the absence of published head-to-head biological potency data, differentiation from closely related substituted analogs (e.g., 4-tert-butyl, 2-bromo, 2,6-difluoro derivatives) is primarily derived from its distinct, computed physicochemical descriptor profile [1]. This compound serves as the unsubstituted phenyl reference point within this chemotype series, offering a baseline for structure-activity relationship (SAR) and property-optimization campaigns.

Why Generic N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide Substitution Fails: Critical Physicochemical Divergence Within the Oxane-Sulfonamide Analog Series


In the oxane-linked benzenesulfonamide series, minor aryl substituent changes produce disproportionately large shifts in key drug-likeness parameters, violating the assumption that close analogs are functionally interchangeable 'in-class' compounds. Procurement decisions cannot default to generic substitution because calculated partition coefficients, hydrogen-bonding capacity, and molecular shape differ substantially. For example, the target unsubstituted compound (LogP ~0.4) stands in sharp contrast to its more lipophilic 4-tert-butyl analog (LogP ~2.0) [1], directly impacting solubility and passive permeability. These quantifiable differences, detailed below, demonstrate that each congener occupies a distinct property space, requiring explicit compound-level selection rather than class-based interchange.

Product-Specific Quantitative Differentiation Guide: N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) and Predicted Solubility: Unsubstituted Phenyl vs. 4-tert-Butyl Analog

The unsubstituted phenyl ring of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide yields a computed XLogP3-AA of 0.4, significantly lower than that of the 4-tert-butyl-substituted analog (XLogP3-AA approximately 2.0, estimated from the 4-carbon increase and classic π-contribution of the tert-butyl group) [1]. This difference directly translates to a predicted aqueous solubility advantage for the target compound, making it a more polar and potentially more soluble fragment for biochemical assays.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Unsubstituted Phenyl vs. 2,6-Difluoro Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 84 Ų [1]. Introduction of electron-withdrawing fluorine atoms, as in the 2,6-difluoro analog, increases TPSA (estimated at ~93 Ų due to additional fluorines), indicating a higher polar character. The target compound's lower TPSA suggests a marginally better predicted passive membrane permeability relative to the 2,6-difluoro congener, which may be advantageous in cell-based assays.

Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Unsubstituted Phenyl vs. 2-Bromo Analog

The target compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the 2-bromo analog shares an identical HBD/HBA count, but introduces a heavy halogen capable of forming halogen bonds, an orthogonal interaction not available to the unsubstituted phenyl derivative . This difference in non-covalent interaction potential means the two compounds may exhibit divergent binding modes to biological targets.

Hydrogen bonding Molecular recognition Selectivity

Molecular Weight and Rule-of-Three Compliance: Unsubstituted Phenyl vs. 4-tert-Butyl Analog

With a molecular weight of 271.33 g/mol, N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide fully complies with the 'Rule of Three' (MW < 300) for fragment-based screening [1]. The 4-tert-butyl analog, at 327.44 g/mol, exceeds this threshold . The target compound's lower molecular weight and higher fraction of sp³-hybridized carbons (Fsp³ = 0.50) position it as a more ideal fragment starting point for medicinal chemistry optimization.

Fragment-based drug discovery Rule of Three Lead-likeness

Best Research and Industrial Application Scenarios for N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide


Fragment-Based Drug Discovery (FBDD) Library Member

Due to its low molecular weight (271.33 Da), moderate lipophilicity (XLogP 0.4), and compliance with the Rule of Three, this compound is ideally suited as a core fragment for screening against protein targets [1]. Its TPSA of 84 Ų and balanced HBD/HBA profile support aqueous solubility, making it compatible with high-concentration (mM) biochemical screening formats.

SAR Baseline Control for Oxane-Sulfonamide Chemotype Optimization

The unsubstituted phenyl ring serves as the essential 'zero-point' reference for Structure-Activity Relationship studies. When evaluating the impact of aryl substituents (e.g., 4-tert-butyl, 2-bromo, 2,6-difluoro) on target affinity or selectivity, this compound provides the quantitative baseline for calculating property and potency shifts [1].

Building Block for Diversity-Oriented Synthesis

The presence of a secondary alcohol on the oxane ring, alongside a sulfonamide linkage, provides two reactive handles for parallel derivatization, enabling the rapid generation of diverse compound libraries. Its computed rotational flexibility (4 rotatable bonds) makes it amenable to scaffold-hopping exercises and chemical space exploration [1].

Negative Control for Halogen-Bonding Studies

The absence of a halogen atom on the benzene ring renders this compound a clean negative control for experiments designed to probe halogen-bond-mediated target engagement, specifically when compared to its 2-bromo or 2,6-difluoro analogs [1].

Quote Request

Request a Quote for N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.